

Early In Vitro Profile of ODM-204: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early in vitro studies of **ODM-204**, a novel, nonsteroidal agent developed for the treatment of castration-resistant prostate cancer (CRPC). **ODM-204** exhibits a dual mechanism of action, targeting both androgen biosynthesis and the androgen receptor (AR). This document synthesizes the available preclinical data, presenting key quantitative findings in structured tables, detailing experimental methodologies as reported in early studies, and visualizing the compound's mechanism and experimental workflow.

Quantitative Analysis of ODM-204 Activity

The following tables summarize the key quantitative data from early in vitro evaluations of **ODM-204**, providing a clear comparison of its potency against its primary targets and its effects on prostate cancer cell lines.

Table 1: Potency of **ODM-204** Against Androgen Receptor and CYP17A1



Target	Parameter	Value (nM)	Species
Androgen Receptor (Wild Type)	Ki	47	Rat
CYP17A1	IC50	22	Human
Androgen Receptor (Mutant T877A)	IC50	95	Human
Androgen Receptor (Mutant W741L)	IC50	277	Human
Androgen Receptor (Mutant F876L)	IC50	6	Human

Table 2: Anti-proliferative Activity of **ODM-204** in Androgen-Dependent Prostate Cancer Cell Lines

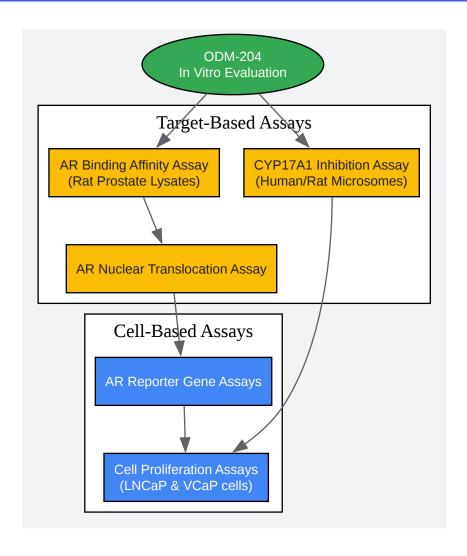
Cell Line	Parameter	Value (nM)	Description
LNCaP	IC50	170	Androgen-sensitive human prostate adenocarcinoma cells
VCaP	IC50	280	Androgen-sensitive human prostate cancer cells expressing wild-type AR

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dual mechanism of action of **ODM-204** and the general workflow of its early in vitro characterization.

Figure 1: Dual inhibitory mechanism of ODM-204.





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Figure 2: High-level in vitro experimental workflow for ODM-204.

Experimental Protocols

The following are summaries of the experimental methodologies used in the early in vitro studies of **ODM-204**, based on available published abstracts. It is important to note that detailed, step-by-step protocols have not been fully disclosed in the public domain.

CYP17A1 Inhibition Assay

The inhibitory effect of **ODM-204** on CYP17A1 was assessed using human and rat testicular microsomes as well as a human adrenal cortex cell line.[1] These assays typically involve incubating the enzyme source (microsomes or cell lysate) with a known substrate for CYP17A1 and measuring the formation of the product in the presence and absence of the inhibitor. The



IC₅₀ value, representing the concentration of **ODM-204** required to inhibit 50% of the enzyme's activity, is then determined.

Androgen Receptor Binding Affinity Assay

The binding affinity of **ODM-204** to the wild-type androgen receptor was determined using cytosolic lysates from the prostates of castrated rats.[1] This competitive binding assay likely involved incubating the rat prostate lysate, a radiolabeled androgen (e.g., ³H-R1881), and varying concentrations of **ODM-204**. The ability of **ODM-204** to displace the radiolabeled ligand from the androgen receptor is measured, and from this, the inhibitory constant (K_i) is calculated.

Cell Proliferation Assays

The anti-proliferative effects of **ODM-204** were evaluated in androgen-dependent VCaP and LNCaP prostate cancer cell lines.[1][2] These cells were likely cultured in the presence of androgens to stimulate growth and then treated with increasing concentrations of **ODM-204**. Cell viability was assessed after a set incubation period using standard methods, such as MTS or CellTiter-Glo assays, to determine the IC₅₀ values for cell growth inhibition.

Androgen Receptor Nuclear Translocation and Transactivation Assays

The functional antagonism of **ODM-204** on the human androgen receptor was demonstrated in cells stably transfected with the full-length AR and an androgen-responsive reporter gene construct.[1] Assays for AR nuclear translocation were also conducted.[1] For the reporter gene assay, transfected cells were treated with an androgen to activate the receptor and varying concentrations of **ODM-204**. The inhibition of the reporter gene expression (e.g., luciferase) was measured to quantify the antagonistic activity. Similar assays were performed to assess the activity of **ODM-204** against mutant forms of the androgen receptor, including T877A, W741L, and F876L.[1]

In summary, the early in vitro data for **ODM-204** demonstrate a potent dual-action profile, effectively inhibiting both the production of androgens via CYP17A1 and the signaling of the androgen receptor. These findings provided a strong rationale for its further development in the treatment of castration-resistant prostate cancer. However, it was ultimately determined that the



pharmacokinetic properties of the molecule would present significant challenges to its continued development.[3][4][5]

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